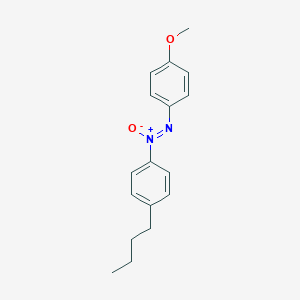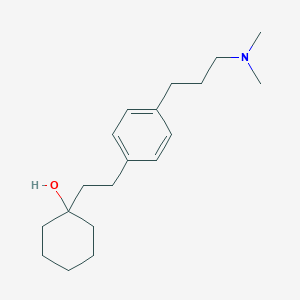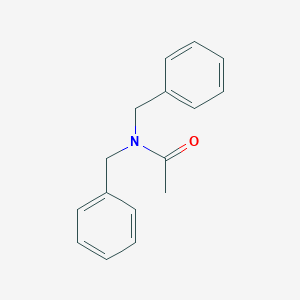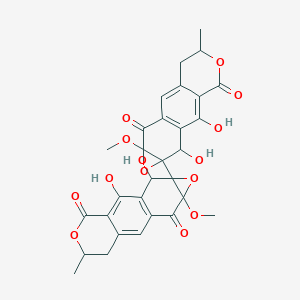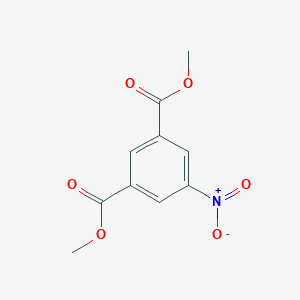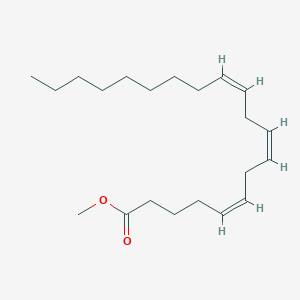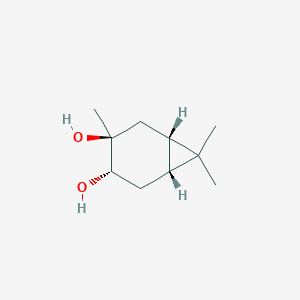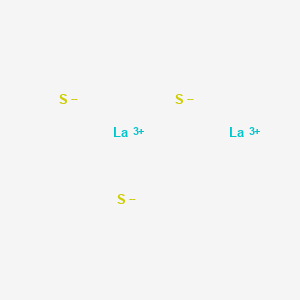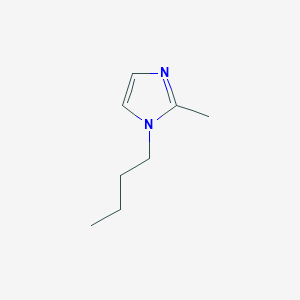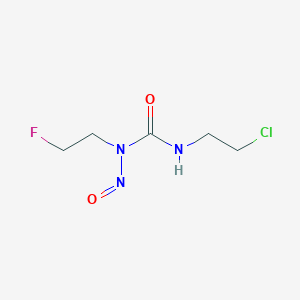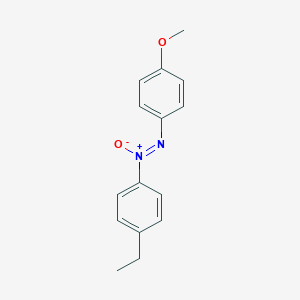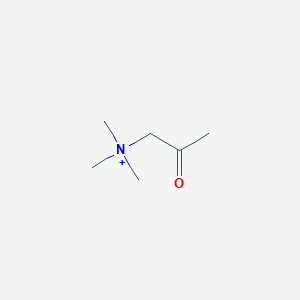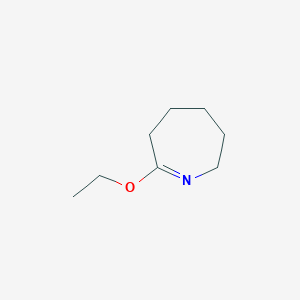
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine is a chemical compound that belongs to the class of heterocyclic compounds. It is a cyclic amine that contains a seven-membered ring with a nitrogen atom and an ethoxy group attached to it. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate, which are involved in the regulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine exhibits significant effects on various biochemical and physiological processes in the body. It has been found to increase the levels of certain neurochemicals, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been found to modulate the activity of certain ion channels in the brain, which play a crucial role in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine in lab experiments is its high potency and selectivity. It exhibits significant activity at low concentrations, making it a useful tool for studying the effects of various compounds on neuronal excitability. However, its use is limited by its potential toxicity and side effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for research on 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine. One of the most promising directions is the development of new drugs based on this compound for the treatment of epilepsy and chronic pain. Another direction is the study of its effects on other physiological processes, such as learning and memory. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine can be achieved through several methods. One of the most common methods involves the reaction of 1,6-hexanediamine with ethyl chloroformate, followed by cyclization using sodium hydride. Another method involves the reaction of 1,6-hexanediamine with ethyl chloroacetate, followed by cyclization using sodium ethoxide.
Aplicaciones Científicas De Investigación
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anticonvulsant and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Propiedades
Número CAS |
13414-33-0 |
|---|---|
Nombre del producto |
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C8H15NO/c1-2-10-8-6-4-3-5-7-9-8/h2-7H2,1H3 |
Clave InChI |
WZJYOZNDBRCFFG-UHFFFAOYSA-N |
SMILES |
CCOC1=NCCCCC1 |
SMILES canónico |
CCOC1=NCCCCC1 |
Otros números CAS |
13414-33-0 |
Sinónimos |
2-ethoxy-4,5,6,7-tetrahydro-3H-azepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



